Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-
Description
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-, is a heterocyclic compound featuring a pyridine core substituted with a 3,4-dichlorophenoxy group at position 2 and a methylthio group at position 5. Pyridine derivatives are widely explored for their biological activities, including antimicrobial, antifungal, and herbicidal properties .
Properties
CAS No. |
85330-94-5 |
|---|---|
Molecular Formula |
C12H9Cl2NOS |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-methylsulfanylpyridine |
InChI |
InChI=1S/C12H9Cl2NOS/c1-17-9-3-5-12(15-7-9)16-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
InChI Key |
WZVMWAUGHRPLTI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Phenoxy Group Installation
-
- Starting material: 2-chloropyridine or 2-bromopyridine
- Nucleophile: 3,4-dichlorophenol
- Base: Potassium carbonate or sodium hydride
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution
Mechanism:
The phenol oxygen attacks the electrophilic 2-position of the halopyridine, displacing the halogen and forming the 2-(3,4-dichlorophenoxy)pyridine intermediate.Example:
A typical reaction involves stirring 2-chloropyridine with 3,4-dichlorophenol and potassium carbonate in DMF at 100 °C for several hours until completion.
Introduction of the Methylthio Group at the 5-Position
Approach 1: Direct Thiolation of 5-Halopyridine Intermediate
- Starting material: 2-(3,4-dichlorophenoxy)-5-halopyridine (e.g., 5-bromo or 5-chloro derivative)
- Nucleophile: Sodium methylthiolate (CH3SNa) or methylthiol in the presence of base
- Solvent: DMF, DMSO, or ethanol
- Temperature: Room temperature to moderate heating (25–80 °C)
Approach 2: Thiolation via Thiocyanate Intermediate
- The 5-position is first converted to a thiocyanate intermediate by reaction with potassium thiocyanate, followed by reduction or substitution to yield the methylthio group.
Example:
Reaction of 2-(3,4-dichlorophenoxy)-5-bromopyridine with sodium methylthiolate in DMF at 60 °C for 4–6 hours yields the target methylthio-substituted pyridine.
Alternative Synthetic Routes
Oxidative Cyclization and Cross-Coupling Methods:
Recent literature reports the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to install aryl or heteroaryl substituents on pyridine rings, which can be adapted for phenoxy and methylthio groups. However, for the specific 3,4-dichlorophenoxy and methylthio substituents, nucleophilic aromatic substitution remains the most straightforward and high-yielding method.Use of Protective Groups and Selective Functionalization:
In complex syntheses, protective groups may be employed to mask reactive sites during selective substitution steps, ensuring regioselectivity and minimizing side reactions.
Data Table: Typical Reaction Conditions and Yields for Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | SNAr for phenoxy substitution | 2-chloropyridine + 3,4-dichlorophenol | K2CO3, DMF | 100 | 6–12 | 75–90 | High purity, requires dry conditions |
| 2 | Thiolation at 5-position | 2-(3,4-dichlorophenoxy)-5-bromopyridine | NaSCH3, DMF | 60 | 4–6 | 70–85 | Mild conditions, selective substitution |
| 3 | Purification | Crude product | Crystallization or column chromatography | Ambient | — | — | Confirmed by NMR, MS, elemental analysis |
Research Findings and Optimization Notes
Yield and Purity:
The nucleophilic aromatic substitution of 2-halopyridines with substituted phenols generally proceeds with high yields (75–90%) and good purity, provided anhydrous conditions and appropriate bases are used.Selectivity:
The methylthio substitution at the 5-position is highly selective when starting from a 5-halopyridine intermediate, avoiding substitution at other positions due to electronic and steric factors.Reaction Monitoring:
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective for monitoring reaction progress and purity.Environmental and Safety Considerations: Use of polar aprotic solvents and bases requires proper handling and disposal. The reactions are generally conducted under inert atmosphere to prevent oxidation of thiolates.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, base such as sodium hydroxide, solvents like ethanol or water.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted phenoxy pyridine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- serves as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the development of new compounds with desired functionalities.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties:
- Antimicrobial Activity : In vitro studies show significant effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase. It also inhibits specific protein kinases that are crucial for cancer cell proliferation.
Medicine
The compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with various molecular targets, making it a candidate for designing new therapeutic agents.
Agriculture
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is also explored in the field of agrochemicals. Its efficacy against certain pests and diseases positions it as a potential active ingredient in herbicides and pesticides.
Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| 2-(3,4-Dichlorophenoxy)pyridine | Structure | Antimicrobial |
| 2-(3,4-Dichlorophenoxy)-5-methylthio-pyridine | Structure | Anticancer |
| 2-(3,4-Dichlorophenoxy)-5-methylsulfonyl-pyridine | Structure | Agrochemical |
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is unique due to its combination of functional groups that confer distinct chemical properties and biological activities compared to its analogs.
Antimicrobial Efficacy
A study evaluated the antimicrobial effects of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- against Candida albicans and Staphylococcus aureus. The results indicated significant inhibition rates that suggest its potential as an antimicrobial agent.
Cancer Treatment Potential
In another comprehensive study on cancer cell lines, the compound was found to significantly suppress migration and induce apoptosis. This was linked to increased levels of intracellular ROS and inhibition of critical kinases involved in cell cycle regulation.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate favorable absorption characteristics for Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-. Toxicity assessments demonstrate low toxicity towards normal human cells in vitro, suggesting a promising safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy and methylthio groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison highlights key structural, synthetic, and functional differences between Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-, and related pyridine or phenol derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Structural and Electronic Differences
- Core Structure: Unlike phenol-based inhibitors like TCL and 8PC, the target compound’s pyridine core offers a nitrogen-containing aromatic system, which may enhance hydrogen-bonding interactions in biological targets. Phenol derivatives (e.g., TCL) rely on hydroxyl groups for activity, while pyridine derivatives leverage ring nitrogen for electronic effects .
- Substituent Effects: The 3,4-dichlorophenoxy group in the target compound differs from the 2,4-dichlorophenoxy group in TCL and 8PC. The meta and para chlorine positions may alter steric hindrance and electron withdrawal, impacting binding affinity .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- , is noted for its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
The compound is characterized by a pyridine ring substituted with a dichlorophenoxy group and a methylthio group. The presence of these substituents is believed to enhance its biological activity by interacting with various molecular targets, including enzymes and receptors. The exact mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of cellular pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit substantial antimicrobial activity against a variety of pathogens. For instance, studies have shown that compounds similar to Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed in related pyridine compounds:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine derivative A (similar structure) | E. coli | 32 µg/mL |
| Pyridine derivative B | Staphylococcus aureus | 16 µg/mL |
| Pyridine derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Note: Values are indicative and derived from comparative studies on pyridine derivatives.
Anticancer Activity
The anticancer potential of pyridine derivatives has also been explored extensively. For example, Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- has shown promise in inhibiting cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The following table illustrates the cytotoxic effects observed in various studies:
Case Studies
Several studies have investigated the efficacy of pyridine derivatives in clinical settings:
- Study on Antimicrobial Activity : A recent study demonstrated that a compound structurally similar to Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study reported an MIC value of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
- Anticancer Efficacy : In vitro studies conducted on MDA-MB-231 cells revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .
- Mechanistic Insights : Research utilizing molecular docking simulations has suggested that the compound interacts with specific protein targets involved in cell signaling pathways associated with cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Synthetic Pathways : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryloxy groups, as demonstrated in pyridine derivative syntheses .
- Optimization Strategies :
- Temperature Control : Maintain reactions at 90–105°C for efficient coupling .
- Catalyst Selection : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O mixtures improves regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
- Yield Enhancement : Pre-activation of boronic acids and inert atmosphere (N₂/Ar) minimizes side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H, ¹³C, and DEPT NMR to confirm substitution patterns (e.g., methylthio at C5 and dichlorophenoxy at C2) .
- 2D NMR : NOESY or COSY resolves spatial proximity of substituents .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor <0.05) provides bond-length validation and confirms steric effects of the dichlorophenoxy group .
- HRMS : Exact mass determination (e.g., [M+H]⁺) ensures molecular formula accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Bioisosteric Replacements :
- Replace methylthio (-SMe) with sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) to assess oxidation state impacts on cytotoxicity .
- Modify the 3,4-dichlorophenoxy group to 3,4-difluoro or 3-chloro-4-methyl variants to probe halogen bonding .
- Biological Assays :
- Test against multidrug-resistant cancer cell lines (e.g., CCRF-CEM) with IC₅₀ calculations .
- Compare with structurally related benzimidazoles (e.g., Triclabendazole analogs) for cross-class activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like cytochrome P450 enzymes .
Q. How should researchers address contradictions in reported bioactivity data for pyridine derivatives with similar substitution patterns?
- Methodological Answer :
- Experimental Variables :
- Purity Verification : Use HPLC (≥99% purity) to rule out impurities affecting bioactivity .
- Assay Conditions : Standardize cell viability protocols (e.g., MTT vs. resazurin assays) .
- Data Reconciliation :
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify consensus trends .
- Synergistic Effects : Evaluate combinatorial effects with adjuvants (e.g., efflux pump inhibitors in resistant cell lines) .
- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target pathways masking primary activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
